3-(Aminomethyl)-2,7-dimethyl-2,3-dihydro-1H-isoindol-1-one

Description

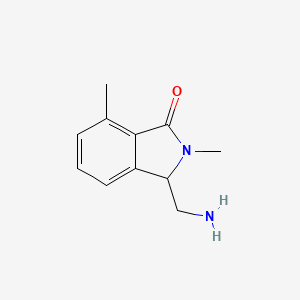

Key structural attributes include:

- Methyl groups at positions 2 and 7.

- An aminomethyl (-CH2NH2) substituent at position 3.

- A ketone group at position 1.

The compound’s molecular weight is calculated as 206.27 g/mol (C12H16N2O).

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3-(aminomethyl)-2,7-dimethyl-3H-isoindol-1-one |

InChI |

InChI=1S/C11H14N2O/c1-7-4-3-5-8-9(6-12)13(2)11(14)10(7)8/h3-5,9H,6,12H2,1-2H3 |

InChI Key |

VZXQIKGCTXVOGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(N(C2=O)C)CN |

Origin of Product |

United States |

Preparation Methods

Indium-Mediated One-Pot Reductive Condensation

Procedure : Nitroarenes bearing appropriate substituents (e.g., 2,7-dimethyl substituents on the aromatic ring) are reacted with o-phthalaldehyde in the presence of indium powder and acetic acid in toluene under reflux conditions.

Mechanism : The nitroarene is reduced in situ to an aniline intermediate, which condenses with the dialdehyde groups of o-phthalaldehyde to form an imine intermediate. This undergoes intramolecular cyclization and dehydration to yield the isoindolinone core.

Yields : Moderate to good yields (27–74%) have been reported depending on substituents and reaction conditions.

Advantages : This method is operationally simple, uses readily available starting materials, and avoids isolation of intermediates.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Nitroarene | 1 equiv | Substituted aniline precursor |

| o-Phthalaldehyde | 1 equiv | Coupling partner |

| Indium powder | 4 equiv | Reducing agent |

| Acetic acid | 10 equiv | Acidic medium |

| Solvent | Toluene | Reflux (~110 °C) |

| Reaction time | 8–24 hours | Isoindolinone product |

| Yield | 27–74% | Moderate to good |

Functional Group Transformations on Isoindolinone Intermediates

Aminomethylation : Introduction of the aminomethyl group at the 3-position can be achieved by nucleophilic substitution reactions on 3-halogenated isoindolinones or by reductive amination of 3-formyl derivatives.

Example : Treatment of 3-benzyl- or 3-hydroxy-substituted isoindolinones with formaldehyde and ammonia or amines under acidic conditions leads to aminomethyl derivatives.

Protection/Deprotection : Amino groups may be introduced as protected derivatives (e.g., carbamates) followed by deprotection to yield the free aminomethyl substituent.

Cyclization from Phthalimide Derivatives

Starting from phthalimide derivatives bearing aminoalkyl substituents, reduction and cyclization under acidic or catalytic conditions can yield isoindolinone derivatives with aminomethyl groups at the 3-position.

Hydrazine hydrate treatment of acetylated phthalimides followed by recrystallization has been used to prepare related isoindolinone derivatives, demonstrating the versatility of this approach.

Comparative Analysis of Preparation Methods

Spectroscopic and Analytical Characterization

Products are typically characterized by IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

Key IR absorptions include amide carbonyl (C=O) stretching around 1700–1770 cm^-1 and NH stretching bands near 3300–3500 cm^-1.

^1H NMR signals for the aminomethyl group appear as singlets around 4.5–5.5 ppm, while methyl substituents on the aromatic ring resonate near 2.0–2.5 ppm.

Summary and Recommendations for Synthesis

The indium-mediated reductive condensation of nitroarenes with o-phthalaldehyde represents a versatile and effective route to the isoindolinone core, adaptable to various substituents including the 2,7-dimethyl pattern.

Subsequent aminomethylation can be accomplished via reductive amination or nucleophilic substitution on appropriately functionalized intermediates.

Optimization of reaction parameters such as solvent, temperature, and reagent ratios is crucial for maximizing yield and purity.

Alternative synthetic routes involving phthalimide intermediates and hydrazine reduction offer complementary strategies, especially when starting materials are readily available.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2,7-dimethyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

3-(Aminomethyl)-2,7-dimethyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including as an anticonvulsant.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-2,7-dimethyl-2,3-dihydro-1H-isoindol-1-one exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below summarizes critical differences between the target compound and related isoindol-1-one derivatives:

Key Observations:

Substituent Position and Polarity: Hydroxyl groups (e.g., 4,7-dihydroxy analog) significantly increase polarity compared to methyl or aminomethyl groups, altering solubility and pharmacokinetic profiles .

Aminomethyl vs. Amino Groups: The aminomethyl group in the target compound offers a flexible linker for further functionalization (e.g., amide formation), whereas rigid amino groups (e.g., 4-amino analog) limit conformational flexibility .

Structural Complexity :

- The unsubstituted parent compound (CAS 480-91-1) serves as a foundational scaffold for synthesizing derivatives, including the target molecule .

Biological Activity

3-(Aminomethyl)-2,7-dimethyl-2,3-dihydro-1H-isoindol-1-one (CAS No. 2059934-19-7) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₄N₂O

- Molecular Weight : 190.24 g/mol

- Structure : Chemical Structure

Biological Activity Overview

Research indicates that isoindole derivatives, including this compound, exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail these activities based on recent studies.

Antimicrobial Activity

Recent studies have shown that this compound possesses significant antimicrobial properties. For instance:

- Study Findings : In vitro tests demonstrated that this compound exhibited inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest that the compound can be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways. A study reported a significant reduction in cell viability in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), when treated with concentrations ranging from 10 to 50 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HepG2 | 30 |

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines:

- Study Observations : Treatment with the compound reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Study : A comprehensive evaluation of isoindole derivatives indicated that modifications in the structure could enhance antimicrobial efficacy. The study highlighted the importance of substituents on the isoindole ring in improving activity against resistant bacterial strains .

- Anticancer Research : In a study examining various isoindole derivatives for anticancer activity, it was found that those with specific functional groups exhibited higher cytotoxicity towards cancer cells . The research emphasized the role of molecular structure in determining biological activity.

- In Vivo Studies : Animal models have been used to test the efficacy of the compound in reducing tumor growth and inflammation. Preliminary results suggest promising outcomes in reducing tumor size and inflammatory markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.